
4-aminopent-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of pentenoic acid with an amino group at the fourth position and an ammonium ion at the second position, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4S)-4-ammoniopent-2-enoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 4-amino-2-pentenoic acid as a starting material, which is then subjected to specific reaction conditions to introduce the ammonium ion at the second position . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of (2E,4S)-4-ammoniopent-2-enoate may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the compound in large quantities suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
(2E,4S)-4-ammoniopent-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
(2E,4S)-4-ammoniopent-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Mechanism of Action
The mechanism of action of (2E,4S)-4-ammoniopent-2-enoate involves its interaction with specific molecular targets and pathways. It is known to interact with gamma-aminobutyric acid (GABA) receptors, which are involved in inhibitory neurotransmission in the brain. By binding to these receptors, the compound can modulate neuronal activity and influence various physiological processes . The exact pathways and molecular targets involved in its action are still under investigation, but it is believed to affect GABAergic signaling and related pathways .
Comparison with Similar Compounds
Similar Compounds
(4S)-4-amino-2-pentenoic acid: A closely related compound with similar structural features but lacking the ammonium ion at the second position.
(4R)-4-ammoniopentanoate: Another derivative with a different configuration at the fourth position.
(2E,4S)-4-ammoniopentanoate: A compound with a similar structure but differing in the position of the double bond.
Uniqueness
(2E,4S)-4-ammoniopent-2-enoate is unique due to its specific configuration and the presence of both an amino group and an ammonium ion. This combination of features makes it particularly interesting for research in various fields, as it can participate in a wide range of chemical reactions and interact with biological targets in unique ways .
Properties
CAS No. |
492432-46-9 |
|---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
4-aminopent-2-enoic acid |
InChI |
InChI=1S/C5H9NO2/c1-4(6)2-3-5(7)8/h2-4H,6H2,1H3,(H,7,8) |
InChI Key |
SCUXCFWYAJSHJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


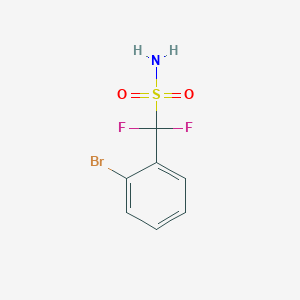
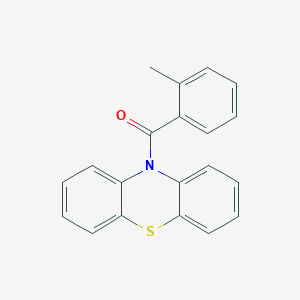
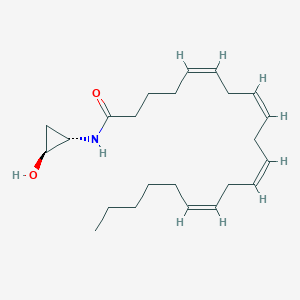

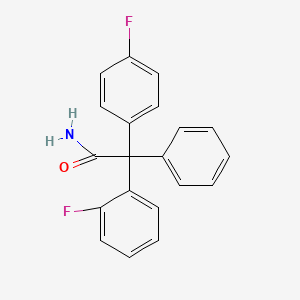
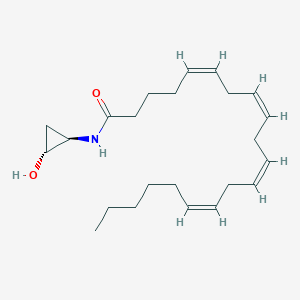

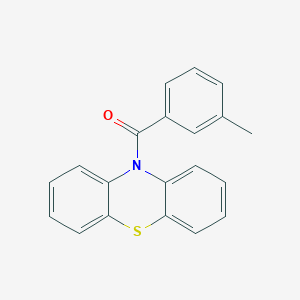
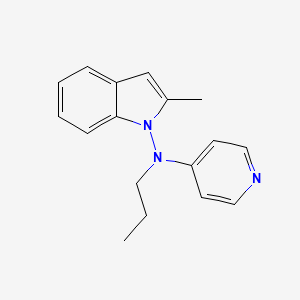
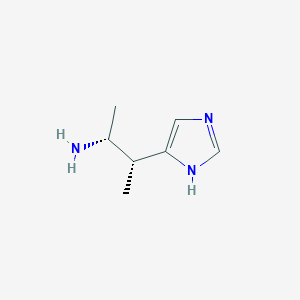

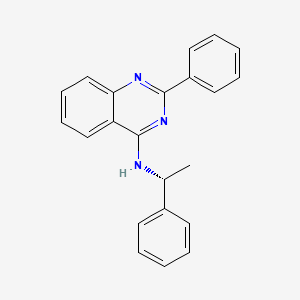
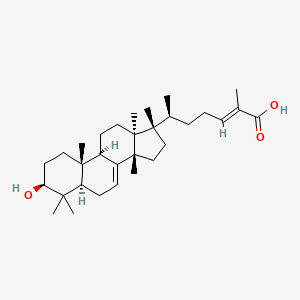
![(2R,3S)-2-[(2-Iodophenoxy)phenylmethyl]morpholine](/img/structure/B10838194.png)
